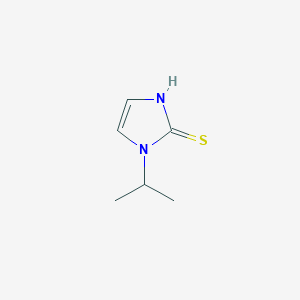

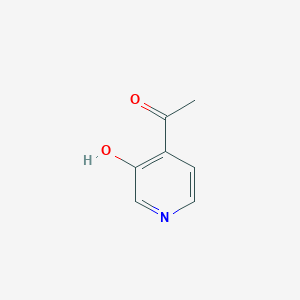

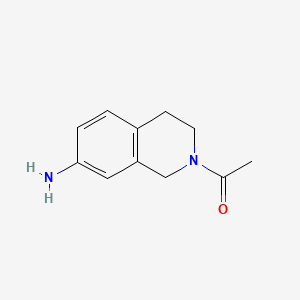

1-(propan-2-yl)-1H-imidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemodivergent Synthesis of N-(pyridin-2-yl)amides

Scientific Field

This research falls under the field of Organic Chemistry, specifically focusing on the synthesis of complex organic compounds.

Application

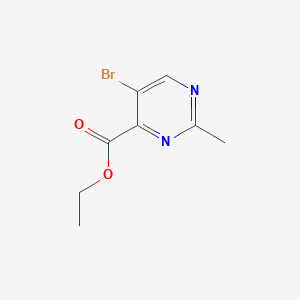

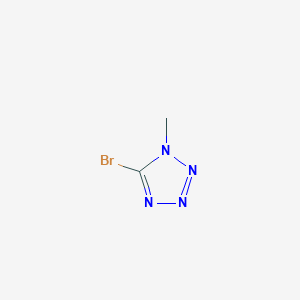

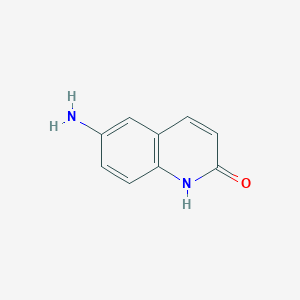

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have received great attention due to their varied medicinal applications. They were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Method of Application

N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

Results or Outcomes

The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

Synthesis of Thiophene Derivatives

Scientific Field

This research is in the field of Medicinal Chemistry, with a focus on the synthesis of thiophene derivatives.

Application

Thiophene-based analogs have been the focus of many scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Method of Application

The mechanism has gone through a prominent reaction of the dipotassium 2,2-dicyanoethene-1,1-bis(thiolate) 256 with Merrifield resin 255 to generate polymer-supported 2,2-dicyanoethene-1,1-bis(thiolate) 257 .

Results or Outcomes

The research resulted in the successful synthesis of thiophene derivatives, which are essential heterocyclic compounds and show a variety of properties and applications .

Nomenclature of Organic Compounds

Scientific Field

This research falls under the field of Organic Chemistry, specifically focusing on the nomenclature of organic compounds.

Application

The compound “1-(propan-2-yl)-1H-imidazole-2-thiol” can have multiple names according to the current IUPAC recommendations. The substituent group can be named ‘propan-2-yl’, ‘isopropyl’, or ‘1-methylethyl’ .

Method of Application

The method of application involves using the IUPAC nomenclature rules to name the compound .

Results or Outcomes

The research resulted in the identification of multiple names for the compound “1-(propan-2-yl)-1H-imidazole-2-thiol” according to the IUPAC nomenclature .

Synthesis of Aryloxy-Propan-2-yl

Scientific Field

This research is in the field of Medicinal Chemistry, with a focus on the synthesis of Aryloxy-Propan-2-yl.

Application

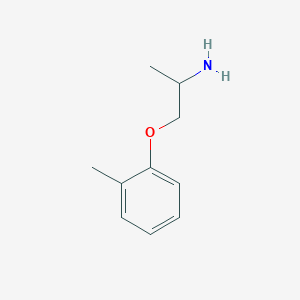

One of the mexiletine intermediates is the chiral secondary alcohol 1- (2,6-dimethylphenoxy)propan-2-ol or the corresponding acetate .

Results or Outcomes

The research resulted in the successful synthesis of Aryloxy-Propan-2-yl, which are essential heterocyclic compounds and show a variety of properties and applications .

Safety And Hazards

The safety information for “1-(propan-2-yl)-1H-imidazole-2-thiol” indicates that it has the following hazard statements: H227, H315, H319, H335 . These correspond to the following hazards: combustible liquid, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-propan-2-yl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5(2)8-4-3-7-6(8)9/h3-5H,1-2H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKICUDDIHZLHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CNC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500609 |

Source

|

| Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(propan-2-yl)-1H-imidazole-2-thiol | |

CAS RN |

61640-26-4 |

Source

|

| Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B1281462.png)